Superior In Vivo Anti-Inflammatory Efficacy and Safety Profile of a 2-(4-Chlorophenyl)indole Derivative Versus Phenylbutazone
In a direct head-to-head comparison in a carrageenan-induced rat paw edema model, the lead derivative 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole (3b) demonstrated superior anti-inflammatory activity compared to the reference drug phenylbutazone. This derivative, which contains the 2-(4-chlorophenyl)-1H-indole core, exhibited a higher percentage of edema inhibition alongside a more favorable safety profile characterized by lower ulcerogenic liability and reduced acute toxicity at the tested dose [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy and safety |
|---|---|
| Target Compound Data | Higher percent inhibition of oedema, lower ulcerogenic liability, and lower acute toxicity |
| Comparator Or Baseline | Phenylbutazone (reference NSAID) |
| Quantified Difference | Not numerically specified in abstract but described as 'higher' and 'lower', respectively |
| Conditions | Carrageenan-induced oedema in albino rats at a dose of 50 mg/kg p.o. |
Why This Matters
This demonstrates that the 2-(4-chlorophenyl)-1H-indole scaffold can yield derivatives with improved therapeutic windows compared to established NSAIDs, guiding medicinal chemistry efforts toward safer anti-inflammatory candidates.
- [1] Singh, N., Bhati, S. K., & Kumar, A. (2008). Thiazolyl/oxazolyl formazanyl indoles as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(11), 2597–2609. View Source
